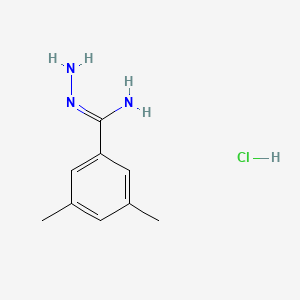

N'-amino-3,5-dimethylbenzene-1-carboximidamide hydrochloride

Übersicht

Beschreibung

N'-amino-3,5-dimethylbenzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C9H13N3·HCl. It is a derivative of benzene with a carboximidamide group and a hydrochloride salt. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3,5-dimethylbenzene-1-carboxylic acid as the starting material.

Reaction Steps:

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the carboximidamide with hydrochloric acid.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

Purification: The final product is purified through recrystallization or other suitable methods to achieve the desired purity level.

Types of Reactions:

Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.

Substitution: Substitution reactions can occur at the benzene ring, replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.

Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using different reagents.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound.

Reduction Products: Amino derivatives of the compound.

Substitution Products: Substituted benzene derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

N'-amino-3,5-dimethylbenzene-1-carboximidamide hydrochloride has been studied for its role as an inhibitor of lysyl oxidase (LOX) and related enzymes. LOX is involved in the cross-linking of collagen and elastin, which are crucial for maintaining the structural integrity of tissues. Abnormal LOX activity is associated with several pathological conditions, including:

- Fibrosis : The compound has shown promise in treating fibrotic diseases by inhibiting LOX activity, thus preventing excessive collagen deposition .

- Cancer : Research indicates that inhibiting LOX can reduce tumor progression and metastasis. The compound's ability to inhibit LOX may lead to novel cancer therapies .

- Cardiovascular Diseases : Given the role of LOX in cardiovascular remodeling, this compound may offer therapeutic benefits in managing heart diseases associated with fibrosis .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

- Study on Fibrosis : In a model of liver fibrosis, administration of this compound resulted in a significant reduction in collagen deposition and improvement in liver function markers .

- Cancer Metastasis Study : In vitro studies demonstrated that the compound inhibited the migration of cancer cells through extracellular matrix components, suggesting a potential role in preventing metastasis .

Data Summary Table

Wirkmechanismus

The mechanism by which N'-amino-3,5-dimethylbenzene-1-carboximidamide hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity. The molecular targets and pathways involved would vary based on the context of the research.

Vergleich Mit ähnlichen Verbindungen

N'-amino-2,4-dimethylbenzene-1-carboximidamide hydrochloride

N'-amino-2,6-dimethylbenzene-1-carboximidamide hydrochloride

N'-amino-3,4-dimethylbenzene-1-carboximidamide hydrochloride

Uniqueness: N'-amino-3,5-dimethylbenzene-1-carboximidamide hydrochloride is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity.

This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications

Biologische Aktivität

N'-amino-3,5-dimethylbenzene-1-carboximidamide hydrochloride is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and significant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound exhibits the following mechanisms:

- Enzyme Inhibition : It can bind to specific enzymes, thereby inhibiting or activating their activity. This modulation can influence metabolic pathways crucial for cell function and survival.

- Receptor Modulation : The compound may interact with cellular receptors, altering their signaling pathways. This interaction can lead to various biological effects, including apoptosis in cancer cells and modulation of inflammatory responses.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the context of cancer research and antimicrobial properties.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance:

- Study on MCF Cells : Flow cytometry results indicated that the compound accelerates apoptosis in MCF cell lines in a dose-dependent manner. This suggests its potential as an anticancer agent .

- Tumor Growth Suppression : In vivo experiments demonstrated that treatment with this compound resulted in significant suppression of tumor growth in mouse models .

Antimicrobial Properties

The compound's derivatives have been studied for their antimicrobial activities:

- Broad-Spectrum Activity : Research has indicated that certain derivatives exhibit broad-spectrum antimicrobial properties, making them candidates for further development as therapeutic agents against bacterial infections.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical and preclinical settings:

- Breast Cancer Models : A study focusing on breast cancer used in vitro models to assess migration and invasion. The results showed increased expression of lysyl oxidase isoenzymes associated with aggressive cancer phenotypes and poor patient outcomes .

- Head and Neck Squamous Cell Carcinomas : Increased expression of lysyl oxidase isoenzymes was also observed in head and neck cancers, correlating with hypoxia markers and decreased survival rates .

Research Findings

A summary of significant findings related to the biological activity of this compound is presented in the table below:

Eigenschaften

IUPAC Name |

N'-amino-3,5-dimethylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.ClH/c1-6-3-7(2)5-8(4-6)9(10)12-11;/h3-5H,11H2,1-2H3,(H2,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNYWTGZIWHFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=NN)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)/C(=N/N)/N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.